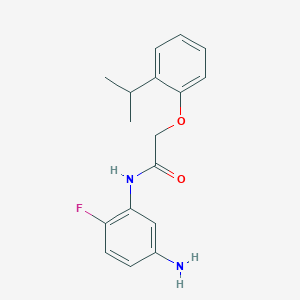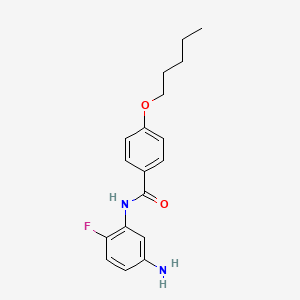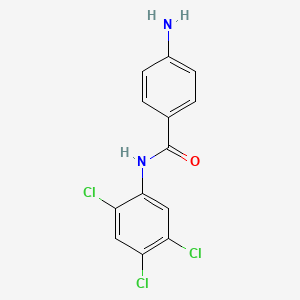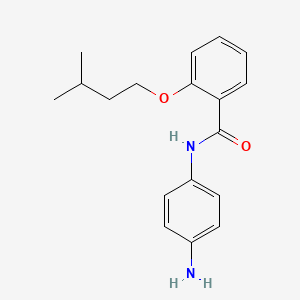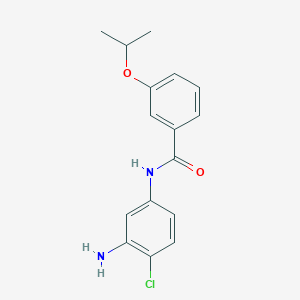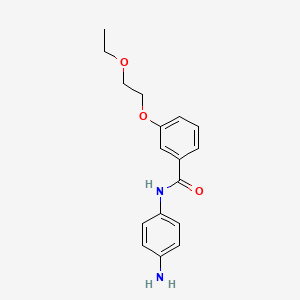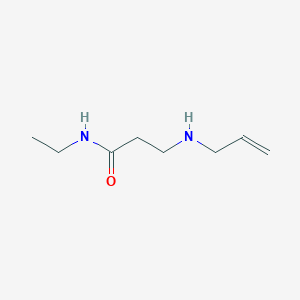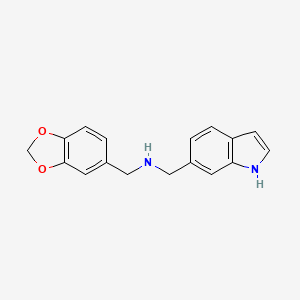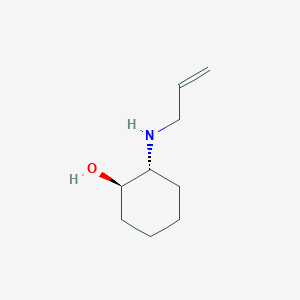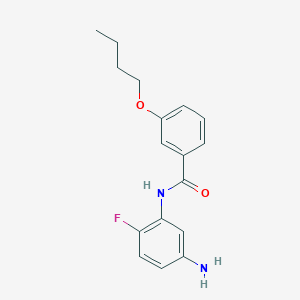![molecular formula C11H21N3O B1385208 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide CAS No. 1040689-23-3](/img/structure/B1385208.png)
3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide
Vue d'ensemble
Description
The compound “3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide” is an organic compound composed of a propanohydrazide group attached to an aminoethylcyclohexene group. The cyclohexene ring indicates that the compound could potentially participate in various chemical reactions .
Molecular Structure Analysis
The compound contains a cyclohexene ring, which is a six-membered carbon ring with one double bond, making it unsaturated. It also contains an amino group (-NH2) and a hydrazide group (-CONHNH2), both of which are polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The cyclohexene part of the molecule can undergo reactions typical of alkenes, such as addition reactions. The amino and hydrazide groups can act as nucleophiles in substitution reactions or can form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. Generally, compounds with polar functional groups like -NH2 and -CONHNH2 are expected to have higher melting and boiling points than nonpolar compounds of similar size .Applications De Recherche Scientifique
Cyclization and Derivative Synthesis : A study by Wilamowski et al. (1995) discusses the cyclization of compounds structurally similar to 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide, leading to the synthesis of several derivatives, including octahydrophenanthrene derivatives (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Structural Characterization and Polymorphism : Vogt et al. (2013) conducted a spectroscopic and diffractometric study on polymorphic forms of a compound similar to this compound, highlighting challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Antimicrobial Activities : Mohamed et al. (2008) explored the antimicrobial activities of compounds derived from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones, indicating the potential of derivatives of this compound in antimicrobial applications (Mohamed, Youssef, Amr, & Kotb, 2008).
Synthesis and Analytical Characterization : McLaughlin et al. (2016) discussed the synthesis and characterization of a 'research chemical' structurally related to this compound, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide and assessed their antioxidant and anticancer activities, indicating the potential medical applications of similar compounds (Tumosienė et al., 2020).
Pharmacological Properties : Maliszewska-Guz et al. (2005) studied the pharmacological properties of derivatives of a compound similar to this compound, specifically their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to target chi3l1, a protein involved in cell proliferation and survival .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein to modulate its function, leading to changes in cellular processes .
Analyse Biochimique
Biochemical Properties
3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds. The interaction between this compound and these enzymes can lead to the modulation of enzymatic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain hydrolase enzymes, thereby affecting the biochemical pathways they regulate . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver toxicity and metabolic disturbances . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, thereby affecting the levels of metabolites and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-14-11(15)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRSCLQKLJWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




